molecular formula C24H20N2O5S B5366551 methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5366551
M. Wt: 448.5 g/mol
InChI Key: DAHLUSRIGIFEKT-HTXNQAPBSA-N
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Description

Methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.10929292 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound that integrates both pyrrole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes:

  • A thiazole ring , recognized for its role as a pharmacophore in various drugs.
  • A pyrrole ring , which contributes to the compound's reactivity and biological interaction potential.

This structural combination enhances its ability to interact with biological targets, leading to significant pharmacological effects.

Biological Activities

Research indicates that derivatives of thiazole and pyrrole exhibit a wide range of biological activities, including:

1. Antimicrobial Activity
Thiazole derivatives have demonstrated promising antimicrobial properties. For instance:

  • Compounds containing thiazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 12.5 μg/mL .

2. Anticancer Properties
Pyrrole-based compounds have been studied for their anticancer potential. Some studies suggest that modifications in the structure can enhance cytotoxic effects against cancer cell lines . The specific compound may exhibit similar properties due to its structural components.

3. Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory activities. Research indicates that certain thiazole compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of this compound may involve:

1. Enzyme Inhibition
Many thiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes. For example:

  • Inhibition of bacterial cell wall synthesis is a common mechanism observed in antimicrobial thiazoles .

2. Interaction with Cellular Targets
The compound may interact with various cellular receptors or enzymes, modulating signaling pathways that lead to therapeutic effects such as reduced inflammation or apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives against C. albicans and A. niger, showing MIC values between 3.92–4.23 mM . This suggests that similar modifications in methyl 2-[3-benzoyl...] could yield comparable or enhanced antimicrobial effects.

Case Study 2: Anticancer Activity
Research on pyrrole derivatives indicated significant cytotoxicity against various cancer cell lines with IC50 values as low as 3.125 μg/mL . This highlights the potential for methyl 2-[3-benzoyl...] to be developed into an anticancer agent.

Research Findings Summary

Activity TypeObserved EffectsMIC/IC50 Values
AntimicrobialEffective against S. aureus, E. coli0.06 - 12.5 μg/mL
AnticancerCytotoxicity against cancer cell linesIC50 ~ 3.125 μg/mL
Anti-inflammatoryInhibition of inflammatory pathwaysNot specified

Properties

IUPAC Name

methyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-13-9-11-15(12-10-13)18-17(19(27)16-7-5-4-6-8-16)20(28)22(29)26(18)24-25-14(2)21(32-24)23(30)31-3/h4-12,18,27H,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLUSRIGIFEKT-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.